
Tigecycline
Overview
Description
Tigecycline is a glycylcycline antibiotic that belongs to the tetracycline class of antibiotics. It was developed to combat the growing issue of antibiotic resistance in bacteria such as Staphylococcus aureus, Acinetobacter baumannii, and Escherichia coli. This compound is administered intravenously and is used to treat a variety of bacterial infections, including complicated skin and structure infections, complicated intra-abdominal infections, and community-acquired bacterial pneumonia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tigecycline involves several steps, starting from minocycline. One of the methods includes dissolving 9-amino minocycline ring element hydrochloride in N-methyl-2-pyrrolidone, cooling the solution, and then adding active triazine ester. The reaction is carried out at a controlled temperature, followed by crystallization to obtain the crude product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a lyophilized powder for intravenous administration .
Chemical Reactions Analysis
Types of Reactions: Tigecycline undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with the enzyme monooxygenase Tet(X4), which hydroxylates this compound, leading to resistance in certain bacterial strains .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include N-methyl-2-pyrrolidone, active triazine ester, and various acids and bases for pH adjustment. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired chemical transformations .
Major Products Formed: The major product formed from the reactions involving this compound is the hydroxylated derivative, which is a result of the action of monooxygenase Tet(X4). This modification can lead to resistance in bacteria, making it a significant area of study .
Scientific Research Applications
Tigecycline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of antibiotic resistance and the development of new antibiotics. In biology, this compound is used to investigate bacterial protein synthesis and the effects of antibiotics on bacterial cells. In medicine, it is a critical drug for treating multidrug-resistant bacterial infections. Industrially, this compound is used in the development and testing of new antimicrobial agents .
Mechanism of Action
Tigecycline exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting bacterial protein synthesis. The addition of a glycyclamide moiety to the 9-position of minocycline allows this compound to evade common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection .
Comparison with Similar Compounds
Tigecycline is unique among tetracycline antibiotics due to its broad-spectrum activity and ability to overcome common resistance mechanisms. Similar compounds include minocycline, doxycycline, and tetracycline. Compared to these antibiotics, this compound has a broader spectrum of activity and is effective against many multidrug-resistant pathogens. This makes it a valuable option for treating severe and complicated infections .
List of Similar Compounds:- Minocycline
- Doxycycline
- Tetracycline
This compound’s unique structural modifications and broad-spectrum activity set it apart from these similar compounds, making it a critical tool in the fight against antibiotic-resistant bacteria.
Biological Activity
Tigecycline, a glycylcycline antibiotic, is primarily used for treating various infections caused by multidrug-resistant bacteria. It exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive and Gram-negative pathogens. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and case studies.
This compound functions as a bacteriostatic agent, inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the incorporation of amino acids into peptide chains, which is crucial for bacterial growth and replication. Its binding affinity is approximately five times greater than that of traditional tetracyclines due to structural modifications, allowing it to overcome common resistance mechanisms such as efflux pumps and ribosomal protection .
Pharmacokinetics
This compound has unique pharmacokinetic properties that enhance its therapeutic effectiveness:
- Half-Life : The elimination half-life ranges from 27 to 42 hours, allowing for less frequent dosing .
- Tissue Penetration : It achieves high concentrations in various tissues compared to serum levels. For instance, the tissue-to-serum concentration ratio is significantly higher in the gall bladder (38-fold), lungs (8.6-fold), and bones (4.77-fold) .
Tissue | Tissue-to-Serum Ratio |
---|---|
Gall Bladder | 38 |
Lungs | 8.6 |
Bone | 4.77 |
Synovial Fluid | 0.58 |
Skin | Higher after treatment |
Clinical Efficacy
This compound has been evaluated in numerous clinical trials for various infections:
- Complicated Intra-abdominal Infections : In a pooled analysis of two phase 3 trials involving 1,642 adults, this compound demonstrated clinical cure rates comparable to imipenem-cilastatin (86.1% vs. 86.2%) with similar safety profiles .
- Complicated Skin and Skin Structure Infections : this compound monotherapy showed efficacy comparable to vancomycin-aztreonam combination therapy (clinical response rates of 79.7% vs. 81.9%) with similar adverse event profiles .
- Community-Acquired Pneumonia : A phase 2 trial indicated a higher clinical response rate with this compound compared to imipenem/cilastatin (85% vs. 75%) without new safety concerns .
Safety Profile
While generally well-tolerated, this compound is associated with certain adverse effects:
- Gastrointestinal Events : Nausea (24.4%), vomiting (19.2%), and diarrhea (13.8%) are the most commonly reported side effects .
- Drug-Induced Liver Injury (DILI) : A study reported a DILI incidence of 5.7%, with varying patterns of liver injury observed among patients . Recovery rates differed based on the type of DILI:
DILI Pattern | Recovery Rate (%) |
---|---|
Hepatocellular | 70 |
Mixed | 50 |
Cholestatic | 41.5 |
Case Studies
- Case Study on Complicated Urinary Tract Infections : A study involving multiple cases reported a clinical cure rate of 77.42% for patients treated with this compound for complicated urinary tract infections (cUTI) despite some recurrence rates observed .
- Real-World Data : An observational study highlighted that prolonged duration and high doses were significant risk factors for DILI associated with this compound treatment, emphasizing the need for careful monitoring during extended therapies .
Q & A
Basic Research Questions
Q. What are the primary mechanisms of tigecycline resistance, and how can researchers design studies to investigate emerging trends?
this compound resistance mechanisms include overexpression of efflux pumps (e.g., acrAB-tolC), ribosomal mutations (e.g., rpsJ), and plasmid-mediated resistance genes (tet(X)). To study trends, researchers can employ bibliometric tools like CiteSpace to analyze publication networks and identify shifts in research focus (e.g., from clinical monitoring to molecular mechanisms) . Experimental approaches should combine in vitro susceptibility testing with whole-genome sequencing (WGS) to correlate phenotypic resistance with genetic markers. For example, GWAS analyses on Klebsiella pneumoniae isolates have identified pan-genome loci associated with reduced this compound susceptibility .
Q. How does this compound’s efficacy compare to other antibiotics in severe infections, and what methodological considerations are critical for meta-analyses?
Meta-analyses of randomized controlled trials (RCTs) reveal a 29% increased mortality risk with this compound compared to other regimens (RR 1.29, 95% CI 1.02–1.64), attributed to lower clinical and microbiological efficacy . Key methodological considerations include:
- Stratification by infection type (e.g., approved vs. off-label indications) to address heterogeneity .
- Use of patient-level data to adjust for confounders like APACHE II scores .
- Sensitivity analyses to assess the impact of study quality (e.g., risk of bias in RCTs) .
Q. What are the key pharmacokinetic (PK) parameters of this compound, and how can population PK models optimize dosing regimens?
Population PK studies show this compound’s volume of distribution (7–10 L/kg) and clearance (0.2–0.3 L/h/kg) vary significantly in critically ill patients. Researchers should:
- Use non-linear mixed-effects modeling (NONMEM) to account for covariates like renal/hepatic dysfunction .
- Validate models with therapeutic drug monitoring (TDM) to ensure adequate tissue penetration, particularly in infections with high bacterial burdens (e.g., intra-abdominal infections) .
Advanced Research Questions
Q. How can conflicting results in this compound mortality meta-analyses be resolved?
Discrepancies arise from differences in included studies and statistical models. For example, subgroup analyses restricted to FDA-approved indications (cSSTI, cIAI, CAP) show no significant mortality difference (OR 1.38, 95% CI 0.95–2.00), whereas off-label use (e.g., HAP) demonstrates higher mortality (OR 2.12, 95% CI 0.65–6.92) . Researchers should:
- Apply Bayesian meta-regression to quantify indication-specific risks.
- Prioritize patient-level data reanalysis, as seen in FDA post-marketing studies .
Q. What experimental design strategies are effective for identifying this compound’s role in non-antibiotic applications (e.g., ethanol withdrawal)?
Preclinical studies using dose-response AUC analyses (e.g., 20–80 mg/kg this compound in mice) have shown dose-dependent reduction in ethanol withdrawal symptoms. Key steps include:
- Rigorous control for sex differences (though none were observed in this compound’s effect) .
- Mechanistic studies to explore glycylcycline modulation of neuroinflammatory pathways .
Q. How can researchers address this compound-associated coagulopathy in vulnerable populations?
Risk factors for coagulation dysfunction include age ≥60 years (OR >1), daily doses >100 mg, and hypocalcemia (<2.25 mmol/L) . Methodological recommendations:
- Prospective cohort studies with serial coagulation panels (e.g., INR, D-dimer) during treatment.
- Multivariable logistic regression to adjust for confounders like concurrent anticoagulant use .
Q. What advanced genomic tools are used to uncover novel this compound resistance genes?
GWAS combined with pan-genome analyses (e.g., 189 Klebsiella isolates) can identify resistance loci. For example:
- Chi-squared and ANOVA tests to prioritize genes differentiating resistant/susceptible strains .
- Functional validation via CRISPR interference to confirm gene roles (e.g., efflux pump regulators) .
Q. How can HPLC methods be optimized for sustainable this compound quantification in research settings?
Central composite design (CCD) with response surface methodology enables eco-friendly HPLC development. Critical parameters:
- Mobile phase optimization using water-ethanol mixtures to replace hazardous solvents .
- Validation via robustness testing (e.g., pH, temperature variations) to ensure stability-indicating capability .
Q. Data Contradiction Analysis
Q. Why do real-world studies report higher this compound success rates compared to RCTs?
Observational studies (e.g., European PMS data) show clinical success rates of 77–80% for cSSTI/cIAI, likely due to:
- Selection bias toward salvage therapy in critically ill patients (mean APACHE II: 17.7) .
- Confounding by combination therapy (50% of patients received adjunctive antibiotics) .
- Mitigation of mortality risk via stricter adherence to approved indications .
Q. What explains this compound’s variable efficacy against VRE in clinical vs. preclinical studies?
While in vitro and animal models show activity against VRE, clinical data are limited by:
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVUOXKZCCAWOJ-HJYUBDRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048581 | |
Record name | Tigecycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tigecycline, a glycylcycline, inhibits protein translation in bacteria by binding to the 30S ribosomal subunit and blocking entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents incorporation of amino acid residues into elongating peptide chains. Tigecycline carries a glycylamido moiety attached to the 9-position of minocycline. The substitution pattern is not present in any naturally occurring or semisynthetic tetracycline and imparts certain microbiologic properties to tigecycline. Tigecycline is not affected by the two major tetracycline resistance mechanisms, ribosomal protection and efflux. Accordingly, tigecycline has demonstrated in vitro and in vivo activity against a broad spectrum of bacterial pathogens. There has been no cross resistance observed between tigecycline and other antibiotics. Tigecycline is not affected by resistance mechanisms such as beta-lactamases (including extended spectrum beta-lactamases), target site modifications, macrolide efflux pumps or enzyme target changes (e.g. gyrase/topoisomerase). In vitro studies have not demonstrated antagonism between tigecycline and other commonly used antibacterial drugs. In general, tigecycline is considered bacteriostatic., Pro-inflammatory and pro-apoptotic mediators have been involved in the pathogenesis of neurodegenerative diseases. Tigecycline (Tig), a glycylcycline antibiotic and an analog of Minocycline, is shown to exert anti-inflammatory effects that are distinct from its anti-microbial activity. Its neuroprotective mechanism is unknown. In this study, we investigated the direct protective mechanisms of tigecycline against lipopolysaccharide (LPS)-induced Rat pheochromocytoma (PC12) cells. The results showed that tigecycline significantly attenuated the expression and the release of nuclear factor-kappa beta (NF-kappaB), tumor necrosis factor-alpha (TNF-a) and interleukin-1beta (IL-1beta), as well as nitric oxide (NO) levels in LPS-induced PC12 cells. In addition, tigecycline dose-dependently decreased cytochrome c release and caspase-3 activity. This later finding corroborated the results of decreased pro-apoptotic Bad, and increased anti-apoptotic Bcl-2 protein expression thus, confirming a neuroprotective effect of the drug in differentiated PC12 cells induced with LPS. The findings of /this/ study suggest new targets for tigecycline and support the potential for tigecycline to be investigated as a therapeutic agent for neurodegenerative disorders., Tigecycline is a glycylcycline antibiotic derived from the tetracycline group, that acts by inhibiting protein synthesis at the level of the bacterial ribosome. Tigecycline shows higher binding affinity than tetracyclines, being active against bacterial strains with either mechanism of tetracycline resistance (efflux and ribosomal protection). The fact that tigecycline overcomes most of the known tetracycline resistance mechanisms is interpreted as a result of steric hindrance due to the large substituent at position 9. Tigecycline showed a number of differences between the in vitro/in vivo antibacterial activity with respect to the tetracycline group that could be attributed to the specific interaction with a different region of the ribosomal A-site. Since mutational resistance to tetracyclines at the A-site is considered extremely rare, it is unlikely that mutational resistance to tigecycline will arise at the Asite. Tigecycline is able to inhibit mitochondrial protein synthesis in eukaryotic cells, which may have some toxicological relevance. However, in this respect tigecycline resembles classical tetracyclines and some other antimicrobial drugs inhibiting prokaryotic protein synthesis. In addition, the in vitro data show that tigecycline is active against microorganisms harbouring some tetracycline determinants of resistance. | |
Record name | Tigecycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00560 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tigecycline | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8172 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange powder or cake | |
CAS No. |
220620-09-7 | |
Record name | Tigecycline [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220620097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tigecycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00560 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tigecycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4S,4aS,5aR,12aS)-9- [2-(tert-butylamino)acetamido] -4,7-bis (dimethylamino) -1,4,4a,5,5a,6,11, 12a-octahydro-3,10,12, 2a-tetrahydroxy-1, 11-dioxo-2-naphthacenecarboxamide (hydrochloride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIGECYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JE2N95KR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tigecycline | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8172 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.